molecular formula C8H13NO3 B1267463 2-Ethyl-6-oxopiperidine-4-carboxylic acid CAS No. 38478-84-1

2-Ethyl-6-oxopiperidine-4-carboxylic acid

Cat. No.: B1267463
CAS No.: 38478-84-1
M. Wt: 171.19 g/mol
InChI Key: WDCNXODZAAVYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-oxopiperidine-4-carboxylic acid is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is characterized by a piperidine ring substituted with an ethyl group at the second position, a keto group at the sixth position, and a carboxylic acid group at the fourth position. It is used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-oxopiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylpiperidine with a suitable oxidizing agent to introduce the keto group at the sixth position. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Purification steps such as crystallization and distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

Scientific Research Applications

2-Ethyl-6-oxopiperidine-4-carboxylic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-oxopiperidine-4-carboxylic acid
  • 2-Propyl-6-oxopiperidine-4-carboxylic acid
  • 2-Butyl-6-oxopiperidine-4-carboxylic acid

Uniqueness

2-Ethyl-6-oxopiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-6-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNXODZAAVYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321891
Record name MLS003171471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38478-84-1
Record name MLS003171471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.